3-Amino-4-(dimethylamino)benzamide hydrochloride

Descripción general

Descripción

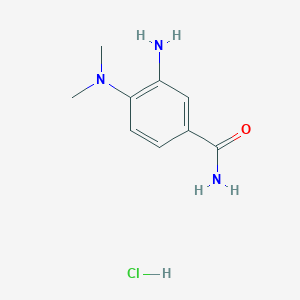

3-Amino-4-(dimethylamino)benzamide hydrochloride is an organic compound with the molecular formula C9H13N3O·HCl. It is a derivative of benzamide, featuring both amino and dimethylamino functional groups. This compound is often used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dimethylamino)benzamide hydrochloride typically involves the reaction of 3-nitro-4-(dimethylamino)benzoic acid with ammonia or an amine source under reducing conditions. The nitro group is reduced to an amino group, and the resulting compound is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-(dimethylamino)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more simplified amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of simpler amine derivatives.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

Research indicates that compounds related to 3-amino-4-(dimethylamino)benzamide hydrochloride exhibit promising anticancer activities. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have been synthesized and tested for their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and HER-2. These studies demonstrate that certain analogs can achieve over 90% inhibition at low concentrations (10 nM), suggesting their potential as effective anticancer agents .

Anti-inflammatory Effects

Additionally, some derivatives of this compound have shown anti-inflammatory properties. For example, hydrochloride salts derived from similar structures exhibited significant anti-inflammatory activity without adversely affecting myocardial function, indicating a favorable safety profile .

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported that certain analogs demonstrate potent inhibition against acetylcholinesterase (AChE), with IC50 values in the nanomolar range, making them potential candidates for further development in Alzheimer’s therapy .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics evaluated a series of benzamide derivatives for their anticancer properties against various cancer cell lines. Results showed that specific modifications to the benzamide structure significantly enhanced cytotoxicity against resistant cancer cells .

- Cholinesterase Inhibition Study : Research conducted by MDPI highlighted that certain benzamide derivatives exhibited potent inhibition against AChE, suggesting their potential use in treating cognitive disorders .

- Anti-inflammatory Research : A recent publication in Journal of Heterocyclic Chemistry reported on the synthesis and evaluation of thiazole-derived benzamides, which demonstrated anti-inflammatory activity comparable to established anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(dimethylamino)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-4-(dimethylamino)benzoic acid

- 4-(Dimethylamino)benzamide

- 3-Amino-4-(methylamino)benzamide

Uniqueness

3-Amino-4-(dimethylamino)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Actividad Biológica

3-Amino-4-(dimethylamino)benzamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its benzamide structure with an amino group and a dimethylamino substituent. The molecular formula is C9H12ClN3O, and it has a molecular weight of approximately 201.67 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been suggested that the compound may function as a biochemical probe, potentially modulating cellular pathways involved in:

- Cell proliferation : The compound may inhibit cell growth by interfering with key signaling pathways.

- Apoptosis induction : It may promote programmed cell death in cancer cells, contributing to its anticancer properties.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A study examining its effects on various cancer cell lines indicated significant antiproliferative activity. For instance, the compound demonstrated cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value in the low micromolar range, suggesting potent activity against this cancer type .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of poly(ADP-ribose) polymerase (PARP) : The compound acts as a PARP inhibitor, which is critical for DNA repair processes. Inhibition leads to increased DNA damage in cancer cells, enhancing their susceptibility to apoptosis .

- Disruption of tubulin polymerization : Similar compounds have been shown to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in G2/M phase arrest and induced apoptosis, as evidenced by increased annexin V-FITC positivity .

- Combination Therapy : When combined with other chemotherapeutic agents, such as alkylating agents, the compound exhibited enhanced cytotoxicity, indicating potential for use in combination therapies for more effective cancer treatment .

Propiedades

IUPAC Name |

3-amino-4-(dimethylamino)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-12(2)8-4-3-6(9(11)13)5-7(8)10;/h3-5H,10H2,1-2H3,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZDHVDLJZOSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-75-3 | |

| Record name | Benzamide, 3-amino-4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.